molecular formula C8H6N2O2 B048474 1H-Indazole-6-carboxylic acid CAS No. 704-91-6

1H-Indazole-6-carboxylic acid

Cat. No. B048474
CAS RN: 704-91-6
M. Wt: 162.15 g/mol
InChI Key: DNCVTVVLMRHJCJ-UHFFFAOYSA-N
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Description

1H-Indazole-6-carboxylic acid (1H-Indazole-6-COOH) is an organic compound consisting of a six-membered ring of carbon and nitrogen atoms with a carboxylic acid group attached to the nitrogen atom. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a building block in organic synthesis and in the preparation of indazole-based derivatives. The compound has been studied extensively for its various applications and its mechanism of action.

Scientific Research Applications

Antispermatogenic Agents

  • Application : Some derivatives of 1H-Indazole-6-carboxylic acid, particularly 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and related compounds, have demonstrated potent antispermatogenic activity (Corsi & Palazzo, 1976).

Thermodynamic Properties

  • Application : The enthalpy of formation for various indazoles, including this compound, has been reported. These properties provide insights into the energetic and structural influence of different functional groups on these compounds (Orozco-Guareño et al., 2019).

Crystal Structure Analysis

  • Application : The crystal structure of derivatives like 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid has been studied, revealing their potential for stabilizing this compound in crystalline form and enhancing bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

Synthesis Improvement

  • Application : Research has focused on improving the synthetic process of 1H-indazole-3-carboxylic acid, which may have implications for the synthesis of this compound derivatives (Rao Er-chang, 2006).

Kinase Inhibition in Medicinal Chemistry

  • Application : 1H-Indazole-3-carboxaldehydes, key intermediates to access various 3-substituted indazoles, are of interest in medicinal chemistry as kinase inhibitors (Chevalier et al., 2018).

Anticancer Agents

  • Application : 1H-Benzo[f]indazole-4,9-dione derivatives, related to this compound, show significant antiproliferative activity, suggesting their potential as anticancer agents (Molinari et al., 2015).

Structural Characterization and Synthesis

  • Application : Indazoles substituted at the N-1 and N-2 positions have been synthesized and fully characterized, contributing to a deeper understanding of their chemical properties (Teixeira et al., 2006).

Coordination Polymer and Gas Sorption

  • Application : A Cu(II) coordination polymer featuring 1H-indazole-5-carboxylic acid demonstrates selective and hysteretic sorption of CO2, indicating its potential in gas storage and separation technologies (Hawes et al., 2012).

Mechanism of Action

Target of Action

1H-Indazole-6-carboxylic acid has been identified to target TTK kinase , a novel target pursued for cancer treatment . This kinase plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy.

Mode of Action

The compound interacts with its target, TTK kinase, through a process that involves systematic optimization supported by computer modeling . This interaction leads to the inhibition of the kinase, thereby affecting the cell growth and survival pathways.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell growth and survival pathway . By inhibiting TTK kinase, the compound disrupts this pathway, leading to potential anti-cancer effects.

Result of Action

The inhibition of TTK kinase by this compound results in the disruption of cell growth and survival pathways . This disruption can lead to the inhibition of cell growth, particularly in cancer cells. For instance, one compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent used can affect the chemical shifts of the compound . .

Safety and Hazards

1H-Indazole-6-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions for 1H-Indazole-6-carboxylic acid involve further exploration of its synthesis methods and biological activities. For instance, the use of single-atom catalysis presents a new frontier for the synthesis of this compound . Additionally, the broad spectrum of pharmacological activities exhibited by indazole scaffolds suggests potential for the development of new bioactive compounds .

properties

IUPAC Name

1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVTVVLMRHJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585471
Record name 1H-Indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

704-91-6
Record name 1H-Indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 704-91-6
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Synthesis routes and methods I

Procedure details

To a stirred solution of potassium tert-butoxide (8.14 g, 72.7 mmol) in DMSO (30 mL) is added a solution of 3-(tert-butylthio)diazenyl-4-methylbenzoic acid (1.85 g, 7.34 mmol) in DMSO (20 mL). The mixture is stirred overnight at rt. The mixture is diluted with ice-water, acidified with 1N aqueous HCl to a pH of about 5 to about 6 and extracted with EtOAc (3×). The combined organic layers are washed sequentially with water and brine, dried over MgSO4 and concentrated in vacuo to afford 1.17 g (98%) of 1H-indazole-6-carboxylic acid as a tan solid: IR (diffuse reflectance) 3171, 3135, 3067, 3014, 2950, 2889, 2865, 1685, 1326, 1308, 1240, 960, 945, 762, 740 cm−1; 1H NMR (400 MHz, DMSO-d6) δ 13.4, 13.0, 8.2, 8.2, 7.9, 7.7.
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of boron trifluoride etherate (18 ml) in chloroform (450 ml, Al2O3 treated) at -15° was added a solution of 3-amino-4-methylbenzoic acid (15.1 g) in tetrahydrofuran (150 ml) over 15 minutes and the resulting mixture was then stirred for an additional 5 minutes. To this mixture was added t-butyl nitrite (14 ml), and the reaction was warmed to 5° . After stirring for 1 hour, potassium acetate (49 g) and 18-crown-6 (2.65 g) were added. The reaction mixture was allowed to warm to room temperature and stirred for 72 hours. The reaction mixture was evaporated, and 3:7 acetone:ethyl acetate (500 ml) and 1N hydrochloric acid (150 ml) were added. After stirring for 2 hours, brine (150 ml) was added to the mixture and the mixture filtered. The aqueous filtrate was extracted with 3:7 acetone:ethyl acetate (2×100 ml). The combined organic extract was dried (MgSO4) and evaporated. The resulting residue was dissolved in hot acetic acid (250 ml) and 250 ml saturated ethereal HCl and 250 ml ether were added sequentially. After cooling to room temperature, the precipitate was filtered and treated with 3:7 acetone:ethyl acetate (500 ml) and brine (100 ml) for 1 hour. After the phases were separated, the aqueous layer was extracted with ethyl acetate (100 ml). The combined organic extracts were washed with brine, dried (MgSO4) and evaporated to afford 6-carboxyindazole as a brown solid (9.8 g, 57%), mp >250°.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
49 g
Type
reactant
Reaction Step Three
Quantity
2.65 g
Type
reactant
Reaction Step Three
Yield
57%

Synthesis routes and methods III

Procedure details

To a stirred solution of potassium tert-butoxide (8.1 g, 73 mmol) in DMSO (30 mL) was added a solution of 3-[(E)-(tert-butylthio)diazenyl]-4-methylbenzoic acid (1.9 g, 7.3 mmol) at RT. The mixture was stirred overnight, followed by the adition of ice water. The aqueous layer was extracted with ethyl acetate. The organic layer was dicarded. The pH of the aqueous layer was adjusted to 4-5 with aqueous 1N HCl. The aqueous layer was extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo to afford 800 mg (97%) of 1H-indazole-6-carboxylic acid as a tan solid: 1H NMR (400 MHz. DMSO-d6) δ 13.4, 13.0, 8.2, 8.1, 7.9, 7.7.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 1H-Indazole-6-carboxylic acid in coordination chemistry?

A1: this compound (H2L3) acts as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its carboxylate group and nitrogen atoms. [] Research demonstrates its use in synthesizing coordination polymers, notably with copper(II). [] In the presence of copper(II) nitrate and ethanol, H2L3 forms a 2D coordination polymer, [Cu3(HL3)4(NO3)2(EtOH)2]·3(C6H6)·2(H2O), featuring the characteristic [Cu2(OAc)4] paddlewheel motif and 1D channels. [] This highlights the potential of H2L3 in constructing porous materials.

Q2: How does the position of the carboxylic acid group on the indazole ring influence the resulting copper(II) complexes?

A2: Comparing this compound (H2L3) with its isomer, 1H-Indazole-7-carboxylic acid (H2L4), reveals intriguing structural differences in their copper(II) complexes. [] While H2L3 leads to the formation of a 2D coordination polymer, H2L4 yields a discrete complex, [Cu(HL4)2]·H2O·MeOH, where hydrogen bonding interactions between indazole dimers and water molecules create a 1D network. [] This difference suggests that the position of the carboxylic acid group significantly influences the coordination mode and packing arrangement within the crystal structure.

Q3: Have the photoluminescent properties of this compound been investigated?

A3: Yes, this compound has been used to synthesize coordination polymers with group 12 metals like zinc(II) and cadmium(II). [] Notably, the resulting compounds, [Zn(L)(H2O)]n (1) and [Cd2(HL)4]n (2), exhibit photoluminescence. [] Interestingly, their emission spectra resemble that of the free ligand, suggesting that ligand-centered π-π* electronic transitions are responsible for the observed luminescence. [] These findings were further supported by time-dependent density-functional theory (TD-DFT) calculations. [] This research indicates the potential of this compound and its metal complexes in developing luminescent materials.

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